2-(2-fluorobenzamido)benzamide
Overview
Description
2-(2-Fluorobenzamido)benzamide is an organic compound with the molecular formula C14H11FN2O2 It is a derivative of benzamide, where the benzamide structure is modified by the addition of a fluorine atom and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorobenzamido)benzamide typically involves the condensation of 2-fluorobenzoic acid with 2-aminobenzamide. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For instance, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzamido)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzamide structure can participate in nucleophilic substitution reactions.
Coupling Reactions: It can couple with anilines in the presence of lithium amides to yield N-arylanthranilamides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Lithium amides are often used as reagents.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with anilines yields N-arylanthranilamides .
Scientific Research Applications
2-(2-Fluorobenzamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It inhibits the activity of poly (ADP-ribose) synthetase in vitro, making it a potential candidate for cancer research.
Materials Science: The compound’s unique structure allows it to be used in the synthesis of advanced materials.
Biological Studies: It is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-(2-fluorobenzamido)benzamide involves the inhibition of poly (ADP-ribose) synthetase. This enzyme plays a crucial role in DNA repair and cellular stress responses. By inhibiting this enzyme, the compound can interfere with the repair of DNA damage, which is a valuable property in cancer research .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzamide: A simpler derivative with similar inhibitory properties.
2,6-Difluorobenzamide: Another fluorinated benzamide with distinct chemical properties.
Benzamide: The parent compound, which lacks the fluorine atom and additional amide group.
Properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-11-7-3-1-5-9(11)14(19)17-12-8-4-2-6-10(12)13(16)18/h1-8H,(H2,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODODUFCDFDQOGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253304 | |
Record name | N-[2-(Aminocarbonyl)phenyl]-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349135-16-6 | |
Record name | N-[2-(Aminocarbonyl)phenyl]-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349135-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Aminocarbonyl)phenyl]-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501253304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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